Alverine, chemically known as N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine, is a spasmolytic agent primarily recognized for its action on smooth muscle tissue. [, ] While commonly employed in clinical settings for relieving gastrointestinal spasms, Alverine's diverse pharmacological properties have sparked significant interest in scientific research. [, , , ] Its interactions with various molecular targets, particularly its antagonism at the 5-HT1A receptor subtype, present a wide range of potential applications beyond its traditional use as a spasmolytic. []
Alverine is derived from phenylpropanol through a series of chemical reactions. Its classification falls under the category of antispasmodics, specifically targeting the smooth muscle tissues. The compound has gained attention for its potential anti-inflammatory properties, adding to its therapeutic profile beyond just muscle relaxation .
The synthesis of alverine typically involves multiple steps, starting from readily available raw materials. Two notable methods for synthesizing alverine citrate have been documented:
Both methods highlight the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.
Alverine is characterized by its unique molecular structure. The chemical formula for alverine citrate can be represented as . The structure consists of a phenyl ring attached to a propanol chain with an ethylamine moiety. The presence of multiple functional groups contributes to its pharmacological activity.
The structural configuration allows for interactions with various receptors in the body, enhancing its effectiveness as a spasmolytic agent.
Alverine participates in several chemical reactions that can alter its structure and functionality:
These reactions are crucial for understanding how alverine behaves in biological systems and during pharmaceutical formulation.
The mechanism by which alverine exerts its effects involves several pathways:
These mechanisms highlight alverine's multifaceted role in treating gastrointestinal disorders.
Alverine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms that ensure optimal delivery and efficacy.
Alverine is primarily used in clinical settings for:
The versatility of alverine underscores its significance not only in therapeutic contexts but also in research and analytical applications.
The synthetic trajectory of alverine commenced in 1939 with the Rosenmund reduction approach, where diethyl oxalate underwent double reduction followed by sequential alkylation with 3-chloropropylbenzene. This method suffered from poor atom economy (32% yield) and required stoichiometric hydrazine, complicating large-scale production [7]. The 1970s witnessed optimization via palladium-catalyzed amination, employing ethylamine and bis(3-phenylpropyl)amine precursors under Buchwald-Hartwig conditions. While improving yields to 65-70%, this route necessitated expensive palladium ligands (e.g., BINAP) and exhibited sensitivity to amine coordination effects, resulting in inconsistent batch reproducibility [9].
A paradigm shift emerged in 2017 with Shakhmaev et al.'s iron-catalyzed double cross-coupling methodology. This innovative approach utilized FeCl3/NMP catalysis to facilitate the reaction between (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine and phenylmagnesium bromide [7]. Key advantages included:
Table 1: Comparative Analysis of Alverine Synthetic Methodologies
Synthetic Approach | Catalytic System | Reaction Time | Yield (%) | Key Limitations |
---|---|---|---|---|
Rosenmund Reduction (1939) | None (stoichiometric) | 72 hours | 32 | Hydrazine hazards, low yield |
Palladium Amination (1970s) | Pd(OAc)2/BINAP | 16-24 hours | 65-70 | Pd leaching, ligand sensitivity |
Fe-Catalyzed Cross-Coupling (2017) | FeCl3/NMP | 4 hours | 86 | Grignard sensitivity |
Patent landscapes reveal continuous refinement, particularly in China (CN103508898, CN101838205), focusing on microwave-assisted solid-phase synthesis and continuous flow hydrogenation techniques that reduce reaction times from days to hours while eliminating organic solvent requirements [7]. These advancements highlight the pharmaceutical industry's prioritization of green chemistry principles and process intensification in alverine manufacturing.
Despite alverine's lack of chiral centers, its conformational flexibility enables multiple bioactive orientations. The ethyl-bridged nitrogen connects two flexible 3-phenylpropyl chains, adopting either anti-extended or gauche-folded conformations that influence receptor engagement [2]. Molecular dynamics simulations indicate the anti-periplanar conformation (140° N-C-C-C dihedral) optimally positions phenyl rings for 5-HT1A hydrophobic pocket insertion, while the gauche conformation exhibits 60% reduced receptor affinity [2] [9].
Strategic rigidification techniques have yielded clinically significant analogs:
Table 2: Pharmacological Profile of Structurally Modified Alverine Analogs
Structural Modification | Target Receptor Affinity (IC50, nM) | Spasmolytic Potency Relative to Alverine (%) |
---|---|---|
Parent Alverine | 5-HT1A: 210 ± 15 | 100 (Reference) |
Spiro-cyclopentyl DAMP | M3: 38 ± 4 | 320 (M3-selective) |
3-Thienyl Bioisostere | 5-HT1A: 198 ± 12 | 92 |
N-Methyl Homolog | 5-HT1A: 1540 ± 210 | 18 |
N-n-Butyl Homolog | 5-HT1A: 1950 ± 185 | 13 |
Geometric isomerism plays a critical role in alverine-related compounds. Comparative studies with 4-aminocrotonic acid analogs demonstrated that the extended E-isomer functioned as a potent GABA agonist, while the folded Z-isomer was pharmacologically inert due to inability to span the receptor binding cleft [2]. This underscores the significance of spatial molecular disposition in alverine derivative design, even in achiral systems.
Modern computational strategies have revolutionized alverine derivative optimization, enabling precise prediction of structure-activity relationships (SAR) and metabolic behavior. Density Functional Theory (DFT) calculations at the B3LYP/6-311G* level revealed alverine's gas-phase preference for a *gauche conformation (0.7 kcal/mol stabilization), whereas implicit solvation models (IEF-PCM) demonstrated aqueous stabilization of the anti-conformation by 2.3 kcal/mol – aligning with its bioactive conformation [4] [10]. These findings guided the design of solvent-exposed analogs with preorganized extended structures.
Molecular docking against the human 5-HT1A receptor (PDB: 6G79) identified critical interactions:
Table 3: Computational Parameters for Alverine-Receptor Interactions
Computational Method | Target | Key Interaction Parameters | Predicted ΔG (kcal/mol) |
---|---|---|---|
Molecular Docking | 5-HT1A | Salt bridge: 2.8 Å; π-π: 3.4 Å | -8.2 |
Steered MD Simulation | Membrane Permeability | Pulling force: 450 pN; Permeation time: 28 ns | N/A |
QM/MM Metadynamics | CYP3A4 Metabolism | Activation barrier: 18.7 kcal/mol (N-deethylation) | N/A |
Machine learning models have accelerated analog screening. Gradient Boosting Regression (GBR) algorithms trained on 287 alverine derivatives achieved R2 = 0.91 for spasmolytic activity prediction using four descriptors:
These models guided the synthesis of fluorinated analogs with reduced LogP (from 4.8 to 3.9), lowering hepatotoxicity risk while maintaining 95% target affinity [4] [6] [10]. Molecular dynamics simulations further revealed that meta-fluorine substitution decreased CYP3A4-mediated N-deethylation rates by 40% through steric hindrance of metabolic access, addressing historical hepatotoxicity concerns associated with alverine metabolites [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: